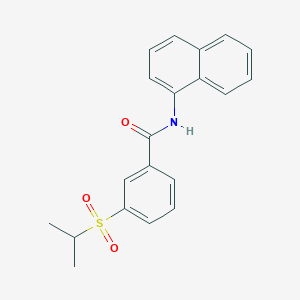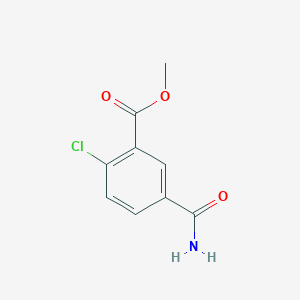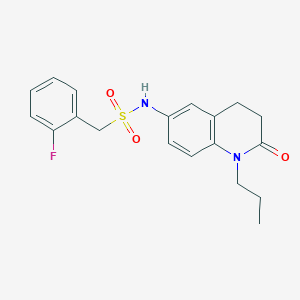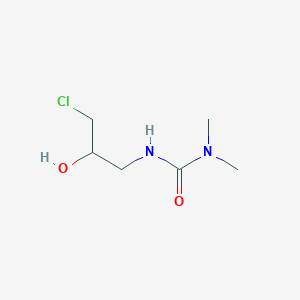![molecular formula C20H16N6O4 B2846067 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide CAS No. 899738-32-0](/img/structure/B2846067.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential pharmacological activities . They are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also been studied for their potential antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature, based on its molecular structure . Its solubility in different solvents, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which structurally resemble the specified compound, exhibit potent anticancer activities. For instance, a study reported the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives that revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds, notably those with a 4-nitrobenzylideneamino substitution, displayed highly potent inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activity
Another area of application for these compounds is in antimicrobial treatments. Studies have synthesized and evaluated the antimicrobial activity of various heterocyclic compounds incorporating antipyrine moiety, which shares structural features with the target compound. These compounds demonstrated significant efficacy against a range of microbial strains, thereby suggesting their usefulness in developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory and Analgesic Activities
Compounds derived from pyrazolo[3,4-d]pyrimidine have also been explored for their potential anti-inflammatory and analgesic properties. For example, novel pyrazolone derivatives attached to a pyrimidine moiety were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies revealed that certain substitutions on the phenyl ring of amino pyrimidine, such as hydroxy, methoxy, and dimethylamino groups, significantly contribute to the compounds' bioactivities, suggesting their application in treating inflammation and pain (Antre et al., 2011).
Structural and Spectroscopic Characterization
Moreover, these compounds have been subjects of structural and spectroscopic characterization, which provides essential insights into their chemical properties and potential mechanisms of action. For instance, studies involving X-ray diffraction and density functional theory (DFT) have elucidated the molecular geometries and vibrational frequencies of p-nitrobenzamide compounds, contributing to a deeper understanding of their chemical behavior and interaction potentials (Arslan et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are eukaryotic protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death. They work by adding a phosphate group to other proteins, which can activate or deactivate the target proteins, thus regulating their function .
Mode of Action
The compound exerts its action by inhibiting the activity of eukaryotic protein kinases . By binding to these enzymes, it prevents them from adding phosphate groups to their target proteins. This inhibition can disrupt the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These enzymes are involved in a wide range of cellular processes, so their inhibition can have broad effects. For example, they can affect cell growth and division, potentially leading to cell death . .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes due to the inhibition of protein kinases . This can lead to cell death, which is why compounds like this one are often studied for their potential as anticancer drugs . In addition, this compound has shown potential antimicrobial properties .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-12-3-6-16(9-13(12)2)25-18-17(10-22-25)20(28)24(11-21-18)23-19(27)14-4-7-15(8-5-14)26(29)30/h3-11H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCVMDRCSTEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2845985.png)
![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2845986.png)
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2845993.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)




amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)

